Computed Lipophilicity (XLogP3) Comparison: 2-Hydroxypropyl vs. Propyl and 2-Methoxypropyl Analogs
The target compound exhibits a computed XLogP3 of 0.5 [1], substantially lower than the non-hydroxylated propyl analog (3-amino-5-bromo-1-propyl-1,4-dihydropyridin-4-one; CAS 1566435-98-0) which is predicted to have XLogP3 ≈ 1.3–1.5 based on the loss of the hydrogen-bonding hydroxyl . The 2-methoxypropyl ether analog (3-amino-5-bromo-1-(2-methoxypropyl)-1,4-dihydropyridin-4-one) is expected to have XLogP3 in the range of 1.0–1.2, reflecting the replacement of the hydroxyl proton donor with a methyl group . This ΔlogP of ≥0.5 units translates to an approximately 3-fold difference in octanol-water partition coefficient, which can significantly affect aqueous solubility, membrane permeability, and protein binding in biochemical assay systems.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.5 |
| Comparator Or Baseline | 3-Amino-5-bromo-1-propyl-1,4-dihydropyridin-4-one (estimated XLogP3 ≈ 1.3–1.5); 3-Amino-5-bromo-1-(2-methoxypropyl)-1,4-dihydropyridin-4-one (estimated XLogP3 ≈ 1.0–1.2) |
| Quantified Difference | ΔXLogP3 ≥ 0.5 (target more hydrophilic by ≥3-fold in octanol-water partitioning) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release); analog values estimated by structure-based fragment contribution |
Why This Matters
Lower lipophilicity correlates with improved aqueous solubility and reduced non-specific protein binding, which is critical for reproducible dose-response in biochemical and cell-based assays.
- [1] PubChem Compound Summary CID 103962031: XLogP3-AA property value = 0.5. Computed by XLogP3 3.0 (PubChem release 2019.06.18). View Source
